

Application Notes and Protocols for Y08262 in MV-4-11 Cells

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Compound of Interest

Compound Name: Y08262

Cat. No.: B12383106

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Introduction

Y08262 is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, an epigenetic reader protein implicated in the regulation of gene transcription.^[1] The CBP bromodomain is a promising therapeutic target in acute myeloid leukemia (AML), making **Y08262** a valuable tool for investigating the role of CBP in this disease.^[1] MV-4-11 is a human biphenotypic B-myelomonocytic leukemia cell line widely used in AML research. This cell line is characterized by a translocation between chromosomes 4 and 11, resulting in the MLL-AF4 fusion protein, and also harbors an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene, both of which are common genetic abnormalities in AML.

These application notes provide detailed protocols for characterizing the in vitro effects of **Y08262** on the MV-4-11 cell line, including methodologies for assessing cell viability, apoptosis induction, and the modulation of downstream signaling pathways.

Data Presentation

The following tables summarize representative quantitative data from experiments performed with **Y08262** on MV-4-11 cells.

Table 1: Cell Viability (IC₅₀) of **Y08262** in MV-4-11 Cells

Compound	Incubation Time	IC50 (nM)
Y08262	72 hours	73.1

IC50 values were determined using a CellTiter-Glo® Luminescent Cell Viability Assay.

Table 2: Apoptosis Induction by **Y08262** in MV-4-11 Cells

Treatment	Concentration (nM)	% Apoptotic Cells (Annexin V+)
Vehicle (DMSO)	-	5.2 ± 1.1
Y08262	100	25.8 ± 3.5
Y08262	500	62.4 ± 5.2

Apoptosis was assessed by Annexin V-FITC/Propidium Iodide staining followed by flow cytometry after 48 hours of treatment.

Table 3: Effect of **Y08262** on Protein Expression in MV-4-11 Cells

Target Protein	Treatment (500 nM Y08262, 24h)	Fold Change (vs. Vehicle)
c-Myc	Y08262	0.4 ± 0.08
BCL2	Y08262	0.6 ± 0.11
Cleaved PARP	Y08262	3.2 ± 0.45

Protein expression levels were quantified by Western blot analysis.

Experimental Protocols

MV-4-11 Cell Culture

Materials:

- MV-4-11 cells (ATCC® CRL-9591™)
- Iscove's Modified Dulbecco's Medium (IMDM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (100x)
- Sterile, vented T-75 cell culture flasks
- Sterile conical tubes (15 mL and 50 mL)
- Hemocytometer or automated cell counter

Protocol:

- Culture MV-4-11 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Keep the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
- To subculture, centrifuge the cell suspension at 125 x g for 5-7 minutes.
- Resuspend the cell pellet in fresh, pre-warmed complete growth medium and adjust the cell density to 1-2 x 10⁵ viable cells/mL.

Cell Viability Assay (IC50 Determination)

Materials:

- MV-4-11 cells
- **Y08262** stock solution (e.g., 10 mM in DMSO)
- Complete growth medium
- Sterile 96-well white, clear-bottom tissue culture plates

- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Protocol:

- Seed MV-4-11 cells in a 96-well plate at a density of 1×10^4 cells per well in 90 μL of complete growth medium.
- Prepare serial dilutions of **Y08262** in complete growth medium.
- Add 10 μL of the **Y08262** dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubate the plate for 72 hours at 37°C and 5% CO_2 .
- Allow the plate to equilibrate to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the IC_{50} value by plotting the percentage of viable cells against the log concentration of **Y08262** and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

- MV-4-11 cells
- **Y08262**
- 6-well tissue culture plates

- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Protocol:

- Seed MV-4-11 cells in 6-well plates at a density of 5×10^5 cells/mL.
- Treat the cells with the desired concentrations of **Y08262** or vehicle control for 48 hours.
- Harvest the cells by centrifugation at 300 x g for 5 minutes.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 100 μ L of 1X Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

Materials:

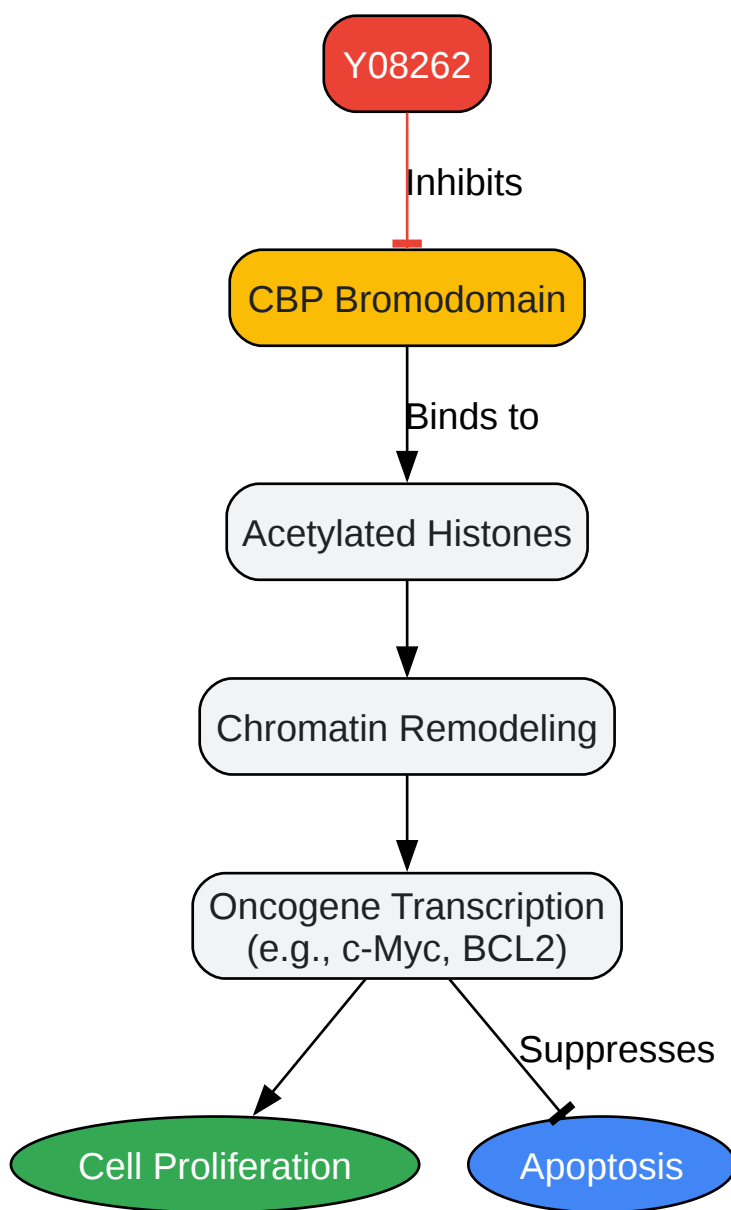
- MV-4-11 cells
- **Y08262**
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels

- PVDF membrane
- Primary antibodies (e.g., anti-c-Myc, anti-BCL2, anti-cleaved PARP, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Protocol:

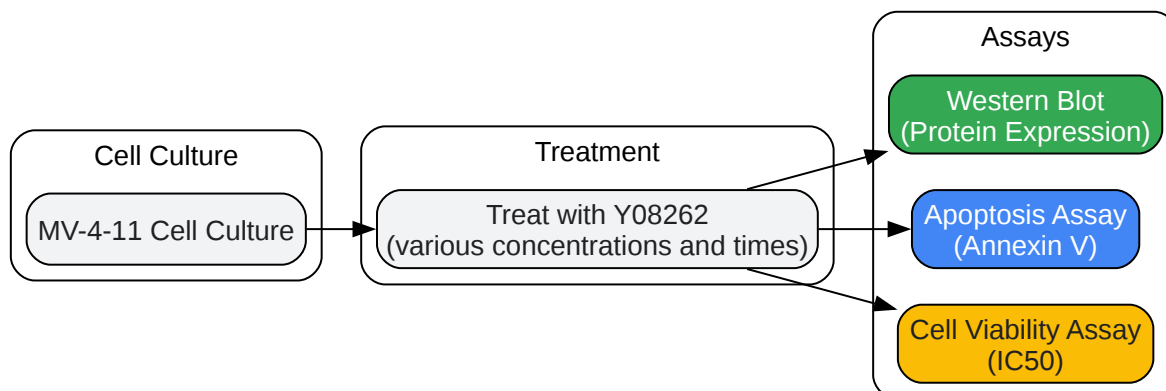
- Treat MV-4-11 cells with **Y08262** or vehicle control for the desired time.
- Harvest and wash the cells with cold PBS.
- Lyse the cells in RIPA buffer on ice for 30 minutes.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatants using the BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
- Quantify the band intensities using image analysis software and normalize to a loading control like β -actin.

Visualizations



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Caption: Proposed mechanism of action of **Y08262** in AML cells.



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Caption: General experimental workflow for evaluating **Y08262** in MV-4-11 cells.

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References

- 1. Discovery of a potent and selective CBP bromodomain inhibitor (Y08262) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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